tert-Butyl 3-iodoisonicotinate
CAS No.:
Cat. No.: VC18653572
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12INO2 |
|---|---|
| Molecular Weight | 305.11 g/mol |
| IUPAC Name | tert-butyl 3-iodopyridine-4-carboxylate |
| Standard InChI | InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
| Standard InChI Key | VKNDCXCGDFTDKA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name tert-butyl 3-iodopyridine-4-carboxylate reflects its isonicotinate backbone substituted with iodine at the 3-position and a tert-butyl ester group at the 4-carboxyl position. Its molecular formula is CHINO, with a theoretical molecular weight of 305.12 g/mol (calculated from analogous structures ).
Table 1: Comparative Molecular Data for Tert-Butyl Iodinated Esters
Spectroscopic and Crystallographic Insights
While no direct crystallographic data exists for tert-butyl 3-iodoisonicotinate, studies on tert-butyl 3,6-diiodocarbazole-9-carboxylate reveal that iodine substituents influence molecular planarity and intermolecular interactions. The C–I bond length in such systems ranges from 2.092–2.104 Å , consistent with typical aryl-iodine bonds. In the solid state, π-π stacking between aromatic rings (3.8–4.2 Å interplanar distances) and type I/II iodine···iodine interactions (3.5–4.0 Å) are likely .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via esterification of 3-iodoisonicotinic acid with tert-butanol under acid catalysis, analogous to the synthesis of tert-butyl 5-amino-2-iodoisonicotinate . Alternative routes may involve:
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Nucleophilic aromatic substitution on pre-formed tert-butyl isonicotinate using iodine sources (e.g., I/HIO).
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Metal-catalyzed iodination, such as Miyaura borylation followed by iodolysis, though this requires experimental validation.
Stability and Degradation
tert-Butyl esters are generally stable under neutral conditions but hydrolyze in acidic or basic environments. The presence of iodine may accelerate photodegradation, necessitating storage in dark, anhydrous conditions at 2–8°C .
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from tert-butyl 3-iodopropanoate and tert-butyl 5-amino-2-iodoisonicotinate suggest:
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Melting point: 80–100°C (estimated)
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Boiling point: Decomposes before boiling due to thermal lability of the tert-butyl group.
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL).
Table 2: Predicted Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 5–10 |
| Dichloromethane | 20–30 |
| DMSO | 50–70 |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The iodine substituent serves as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids to generate biaryl structures. For example, coupling with phenylboronic acid would yield tert-butyl 3-phenylisonicotinate, a potential intermediate in drug discovery .
Nucleophilic Substitution Reactions
The electron-withdrawing carboxylate group activates the 3-position for nucleophilic displacement by amines, alkoxides, or thiols, facilitating access to diverse pyridine derivatives.
Future Research Directions
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Crystallographic characterization to confirm molecular geometry and non-covalent interactions.
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Development of optimized synthetic protocols to improve yield and purity.
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Exploration of photophysical properties for applications in organic electronics.
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